molecular formula C13H10BrCl B8730663 3-(Bromomethyl)-2-chloro-1,1'-biphenyl CAS No. 82617-46-7

3-(Bromomethyl)-2-chloro-1,1'-biphenyl

Cat. No.: B8730663
CAS No.: 82617-46-7
M. Wt: 281.57 g/mol
InChI Key: QNGGGASBGGPJGR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-1,1'-biphenyl (CAS: Not explicitly provided in evidence) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a chlorine atom at the 2-position of one phenyl ring.

Properties

CAS No.

82617-46-7

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-3-phenylbenzene

InChI

InChI=1S/C13H10BrCl/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

QNGGGASBGGPJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl

  • Structure : Bromomethyl at the 4'-position and chlorine at the 2-position.
  • Derivatives like this are used in synthesizing angiotensin II receptor antagonists (e.g., irbesartan intermediates) .
  • Applications : Pharmaceutical intermediates, contrasting with the target compound’s likely role in smaller-molecule syntheses.

3-Bromo-3'-chloro-1,1'-biphenyl (CAS: 164334-69-4)

  • Structure : Bromine at the 3-position and chlorine at the 3'-position.
  • Key Differences : Lacks the reactive bromomethyl group, making it less versatile in alkylation reactions. This compound is primarily a halogenated aromatic building block .
  • Physical Properties: Higher molecular weight (MW: 267.56 g/mol) compared to non-brominated analogs like 2-chlorobiphenyl (MW: 188.65 g/mol) .

Functional Group Variations

2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l)

  • Structure : Bromine at 2-position, chlorine at 2', and trifluoromethyl (-CF₃) at 5-position.
  • Key Differences : The electron-withdrawing -CF₃ group enhances stability and alters electronic density, favoring applications in materials science. Synthesized via Suzuki-Miyaura coupling (88% yield) .
  • Reactivity : Less reactive toward nucleophilic substitution compared to bromomethyl-containing analogs.

3'-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 146534-28-3)

  • Structure : Bromomethyl at 3'-position and methyl at 2-position.
  • Used in organic synthesis for controlled functionalization .

Physicochemical Properties

2-Chlorobiphenyl (CAS: 2051-60-7)

  • Melting Point : 32–34°C
  • Boiling Point : 274°C
  • Density : 1.1499 g/cm³
  • Comparison : The addition of a bromomethyl group in this compound would increase molecular weight and likely elevate melting/boiling points due to enhanced van der Waals interactions.

3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole

  • Structure : Bromomethyl and chloromethyl groups on an indole scaffold.
  • Key Differences : The indole core introduces nitrogen-based reactivity, enabling applications in medicinal chemistry (e.g., antiviral or antibacterial agents) .
  • Synthetic Methods : Crystallographic data confirm tetrahedral geometry at asymmetric carbons, critical for stereoselective syntheses .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 3-Bromomethyl, 2-Cl ~265.56 (estimated) Pharmaceutical intermediates
4'-(Bromomethyl)-2-chloro-1,1'-biphenyl 4'-Bromomethyl, 2-Cl ~265.56 Angiotensin II antagonists
3-Bromo-3'-chloro-1,1'-biphenyl 3-Br, 3'-Cl 267.56 Halogenated building blocks
2-Chlorobiphenyl 2-Cl 188.65 Solvent, dielectric fluids

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2-Chlorobiphenyl 32–34 274 1.1499
2-Bromo-2'-chloro-5,5'-dimethyl-1,1'-biphenyl (2o) N/A N/A N/A

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